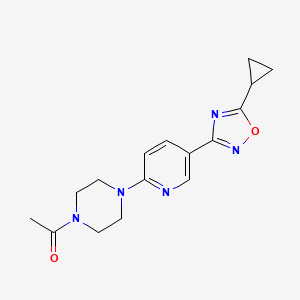![molecular formula C15H15N7O B2567346 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide CAS No. 2034390-48-0](/img/structure/B2567346.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is a compound of significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities, including potential anticancer properties .
Mechanism of Action
Target of Action
The primary targets of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide Similar compounds with a triazolo-pyrazine structure have been reported to inhibit c-met protein kinase and show antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
The specific interaction of This compound Related compounds have been shown to inhibit c-met protein kinase , which could suggest a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of c-met protein kinase by similar compounds suggests that this compound may affect pathways related to cell growth, proliferation, and survival.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown antibacterial activities and inhibition of c-Met protein kinase , suggesting potential antimicrobial and anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some triazolopyridazine based compounds have been found to inhibit the activity of BRD4, a protein that plays a crucial role in gene expression .
Cellular Effects
The cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide are also not fully known. Similar compounds have been found to have significant effects on cellular processes. For example, some triazolopyridazine based compounds have been found to downregulate c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Molecular Mechanism
It is possible that it may interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit high potency in vitro and in vivo over time .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolopyridazine core . The reaction conditions often include refluxing in acetic acid or other suitable solvents at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Phenyl-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine hydrobromide
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is unique due to its dual inhibition of c-Met and Pim-1 kinases, which is not commonly observed in similar compounds. This dual inhibition makes it a promising candidate for anticancer therapy, as it can target multiple pathways involved in tumor growth and survival .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(12-3-1-2-7-16-12)18-11-6-8-21(9-11)14-5-4-13-19-17-10-22(13)20-14/h1-5,7,10-11H,6,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOCZARSYKOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)
![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2567272.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567275.png)
![n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide](/img/structure/B2567276.png)





![4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567283.png)

